molecular formula C23H25F3N4O3S B8137032 ML380

ML380

Cat. No.: B8137032
M. Wt: 494.5 g/mol
InChI Key: FJPQEOQGIZSLES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ML380 is a potent, subtype-selective, and brain-penetrant positive allosteric modulator of the M5 muscarinic acetylcholine receptor. It exhibits moderate selectivity versus the M1 and M3 muscarinic acetylcholine receptor subtypes. This compound has shown significant potential in enhancing the affinity of acetylcholine for the M5 muscarinic acetylcholine receptor, making it a valuable tool in neuroscience research .

Scientific Research Applications

ML380 has a wide range of scientific research applications, including:

    Chemistry: Used as a tool compound to study the structure-activity relationships of muscarinic acetylcholine receptor modulators.

    Biology: Investigated for its role in modulating neurotransmitter release and synaptic plasticity.

    Medicine: Explored as a potential therapeutic agent for neurological disorders such as Alzheimer’s disease and schizophrenia.

    Industry: Utilized in the development of new drugs targeting the muscarinic acetylcholine receptor .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ML380 involves multiple steps, starting with the preparation of the core structure, followed by the introduction of various functional groups. The key steps include:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of more efficient catalysts, solvents, and reaction conditions. The process would also need to be scaled up to accommodate larger batch sizes while maintaining product purity and consistency .

Chemical Reactions Analysis

Types of Reactions

ML380 undergoes several types of chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines .

Mechanism of Action

ML380 acts as a positive allosteric modulator of the M5 muscarinic acetylcholine receptor. It increases the affinity of acetylcholine for the receptor, enhancing its activity. The molecular targets include the M5 muscarinic acetylcholine receptor, and the pathways involved include the activation of G-protein coupled receptor signaling and subsequent intracellular calcium mobilization .

Comparison with Similar Compounds

Similar Compounds

    AC-260584: A potent and selective M1 muscarinic acetylcholine receptor agonist.

    LY-593039: A selective M4 muscarinic acetylcholine receptor agonist.

    VU-0152099: A selective M1 muscarinic acetylcholine receptor positive allosteric modulator.

Uniqueness of ML380

This compound is unique in its selectivity for the M5 muscarinic acetylcholine receptor and its ability to penetrate the blood-brain barrier. This makes it particularly valuable for studying the role of the M5 receptor in central nervous system functions and for developing potential therapeutics targeting this receptor .

Properties

IUPAC Name

N-ethyl-1-(1H-indazol-5-ylsulfonyl)-N-[[2-(trifluoromethyl)phenyl]methyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25F3N4O3S/c1-2-29(15-17-5-3-4-6-20(17)23(24,25)26)22(31)16-9-11-30(12-10-16)34(32,33)19-7-8-21-18(13-19)14-27-28-21/h3-8,13-14,16H,2,9-12,15H2,1H3,(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJPQEOQGIZSLES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=CC=CC=C1C(F)(F)F)C(=O)C2CCN(CC2)S(=O)(=O)C3=CC4=C(C=C3)NN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25F3N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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